molecular formula C12H15NO3 B3045838 (1,1-Dimethyl-2-oxoethyl)carbamic acid benzyl ester CAS No. 114856-91-6

(1,1-Dimethyl-2-oxoethyl)carbamic acid benzyl ester

Cat. No. B3045838
CAS RN: 114856-91-6
M. Wt: 221.25 g/mol
InChI Key: DNFWFQPRWSKKDA-UHFFFAOYSA-N
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Description

“(1,1-Dimethyl-2-oxoethyl)carbamic acid benzyl ester” is a chemical compound. It is also known as carbayl chloride or methyl isobutyryl carbamate. The compound can be viewed as the ester of carbamic acid and benzyl alcohol .

Scientific Research Applications

Phthalate Esters in Food Packaging

  • Overview : Research has highlighted concerns over phthalate esters, chemicals used as plasticizers in food processing and packaging, due to their potential health impacts. Advanced methods for analyzing these compounds in food matrices have evolved, reflecting growing interest in assessing human exposure and regulatory standards (Harunarashid, Lim, & Harunsani, 2017).

Carbamates as AChE Inhibitors

  • Overview : Carbamates, which are esters of substituted carbamic acids, have been developed as effective acetylcholinesterase (AChE) inhibitors, finding applications as insecticides and therapeutic agents. The hydrolysis or decarbamoylation rate of these compounds is crucial for their efficacy (Rosenberry & Cheung, 2019).

Fumaric Acid Esters in Psoriasis Treatment

  • Overview : Fumaric acid esters like dimethylfumarate (DMF) are used to treat moderate-to-severe psoriasis. The molecular mechanisms of DMF and its metabolites involve modulation of key cellular signaling pathways, demonstrating the complex nature of its therapeutic effects (Brück, Dringen, Amasuno, Pau-Charles, & Ghoreschi, 2018).

Ethyl Carbamate in Foods and Beverages

  • Overview : Ethyl carbamate, the ethyl ester of carbamic acid, occurs in fermented foods and beverages, raising health concerns due to its carcinogenic potential. Research has focused on understanding its formation mechanisms and developing strategies to minimize its presence in consumer products (Weber & Sharypov, 2009).

properties

IUPAC Name

benzyl N-(2-methyl-1-oxopropan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-12(2,9-14)13-11(15)16-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFWFQPRWSKKDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70561875
Record name Benzyl (2-methyl-1-oxopropan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

114856-91-6
Record name Benzyl (2-methyl-1-oxopropan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Diisobutylaluminum hydride (1.77 mL, 1M solution in toluene, 0.708 mmol) was added to a stirred solution of benzyl {2-[methoxy(methyl)amino]-1,1-dimethyl-2-oxoethyl}carbamate (198.5 mg, 0.708 mmol) in dry THF (7.1 mL) at −78° C. under N2. The reaction was stirred at −78° C. for 4 h. MeOH (100 μL) and 1N HCl (250 μL) were added and the reaction was allowed to warm to room temperature. The mixture was diluted with Et2O (50 mL) and washed with 1N HCl (2×50 mL), 50% saturated NaHCO3 (50 mL) and water (50 mL), then dried (MgSO4) and concentrated in vacuo to give benzyl (1,1-dimethyl-2-oxoethyl)carbamate. Rf=0.40 (20% EtOAc in hexanes). LCMS calc.=244.1; found=244.1 (M+Na)+. 1H NMR (500 MHz, CDCl3) δ 9.43 (s, 1H), 7.38-7.30 (m, 5H), 5.34 (s, 1H), 5.09 (s, 2H), 1.37 (s, 6H).
Quantity
1.77 mL
Type
reactant
Reaction Step One
Quantity
198.5 mg
Type
reactant
Reaction Step One
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Quantity
7.1 mL
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solvent
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Quantity
100 μL
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reactant
Reaction Step Two
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Quantity
250 μL
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reactant
Reaction Step Two
Name
Quantity
50 mL
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solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of ethyl 2-(benzyloxycarbonylamino)-2-methyl-propanoate (which may be prepared as described in Description 33) (4667 mg, 17.59 mmol) in toluene (100 mL) cooled to −78° C. was added diisobutyl aluminium hydride (1 M in toluene) (61.57 mL, 61.57 mmol) as a thin stream over approximately 2 minutes. The mixture was stirred at −78° C. over 30 minutes then allowed to warm to 0° C. and stirred over 1.5 hours. The reaction mixture was quenched by addition of a saturated solution of Rochelle's salt. The quenched mixture was stirred over 1 hour, then extracted into ether (3 times). The combined ethereal extracts were dried over magnesium sulphate, filtered and evaporated to a clear oil. The oil was dissolved in DCM (60 mL) and 4A molecular sieves (4 g) and pyridinium dichromate (16544.34 mg, 43.98 mmol) were added and the mixture stirred at room temperature overnight. The reaction mixture was filtered over kieselguhr and the filtrate evaporated to a dark brown oil. Purification by silica gel column chromatography (20% EtOAc in isohexane) yielded benzyl N-(1,1-dimethyl-2-oxo-ethyl)carbamate (D34) (1840 mg, 8.3164 mmol, 47.3% yield) as a clear oil;
Quantity
4667 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
61.57 mL
Type
reactant
Reaction Step Two
[Compound]
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
16544.34 mg
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Name
CC(C)C[Al+]CC(C)C
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reactant
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Synthesis routes and methods IV

Procedure details

To a solution of ethyl 2-(benzyloxycarbonylamino)-2-methyl-propanoate (which may be prepared as described in Description 25) (4667 mg, 17.59 mmol) in toluene (100 mL) cooled to −78° C. was added diisobutyl aluminium hydride (1 M in toluene) (61.57 mL, 61.57 mmol) as a thin stream over approximately 2 minutes. The mixture was stirred at −78° C. over 30 minutes then allowed to warm to 00° C. and stirred over 1.5 hours. The reaction mixture was quenched by addition of a saturated solution of Rochelle's salt. The quenched mixture was stirred over 1 hour, then extracted into ether (3 times). The combined ethereal extracts were dried over magnesium sulphate, filtered and evaporated to a clear oil. The oil was dissolved in DCM (60 mL) and 4 A molecular sieves (4 g) and pyridinium dichromate (16544.34 mg, 43.98 mmol) were added and the mixture stirred at room temperature overnight. The reaction mixture was filtered over kieselguhr and the filtrate evaporated to a dark brown oil. Purification by silica gel column chromatography (20% EtOAc in isohexane) yielded benzyl N-(1,1-dimethyl-2-oxo-ethyl)carbamate (D26) (1840 mg, 8.3164 mmol, 47.3% yield) as a clear oil;
Quantity
4667 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
61.57 mL
Type
reactant
Reaction Step Two
Quantity
16544.34 mg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1,1-Dimethyl-2-oxoethyl)carbamic acid benzyl ester
Reactant of Route 2
(1,1-Dimethyl-2-oxoethyl)carbamic acid benzyl ester
Reactant of Route 3
Reactant of Route 3
(1,1-Dimethyl-2-oxoethyl)carbamic acid benzyl ester
Reactant of Route 4
(1,1-Dimethyl-2-oxoethyl)carbamic acid benzyl ester
Reactant of Route 5
(1,1-Dimethyl-2-oxoethyl)carbamic acid benzyl ester
Reactant of Route 6
(1,1-Dimethyl-2-oxoethyl)carbamic acid benzyl ester

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